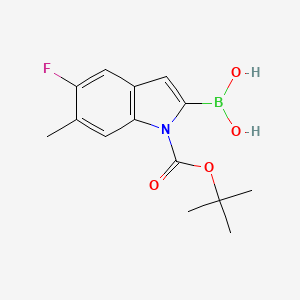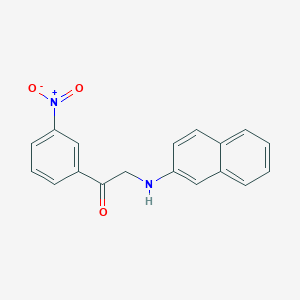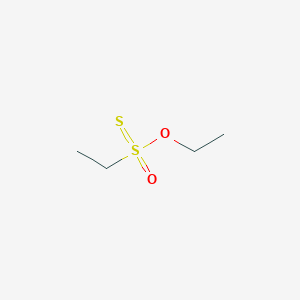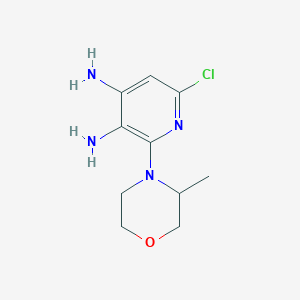
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 and a molecular weight of 300.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and drug development due to its versatile chemical properties .
Métodos De Preparación
The synthesis of Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate typically involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . It can also interact with receptors and other macromolecules, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Di-tert-Butyl 2-methylpiperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Di-tert-Butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: This compound has a hydroxymethyl group instead of a methyl group, leading to different chemical properties and reactivity.
Di-tert-Butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific structure and the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity and stability .
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
ditert-butyl 2-methylpiperazine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7)10-16-8-9-17(15)12(19)21-14(4,5)6/h16H,8-10H2,1-7H3 |
Clave InChI |
DZQBIJYYGJGBQM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one](/img/structure/B14790953.png)


![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)

![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)

![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
